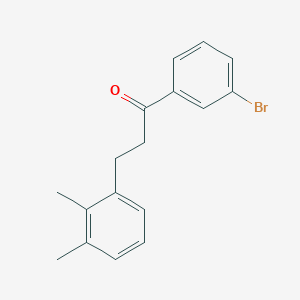

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-3-(2,3-dimethylphenyl)propiophenone (3-BDPP) is an organic compound belonging to the class of propiophenones. It is a colorless solid that is soluble in organic solvents. 3-BDPP is a versatile reagent with a wide variety of applications in organic synthesis. It has been used in a variety of scientific research applications, including as a catalyst for the synthesis of pharmaceuticals, as a reagent for the synthesis of polymers, and as a tool for studying the mechanism of action of drugs.

Applications De Recherche Scientifique

Bromination Reactions

The bromination of dimethylphenols, closely related to 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone, plays a significant role in various chemical reactions. For instance, the brominations of 3,4-dimethylphenol lead to products like tribromo-3,4-dimethylphenol or tribromo-3,4-dimethyl-cyclohexa-2,5-dienone. These compounds can undergo further transformations such as rearrangement in acidic conditions or reaction with hydrogen iodide to produce different bromo derivatives (Brittain et al., 1979). Similarly, the reaction of 2,4-dimethylphenol with bromine yields various dibromo and tribromo compounds, demonstrating the versatility of bromination in creating diverse chemical structures (Brittain et al., 1982).

Polymerization and Chemical Synthesis

The compound plays a critical role in the synthesis of polymers. For example, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol, a structurally similar compound, in the presence of chain initiators, has been extensively studied. This process leads to polymers with well-defined molecular weights and specific structural characteristics (Percec & Wang, 1991). Additionally, the synthesis of stable precursors for compounds like 2,3-dihydro-2,3-dimethylenethiophene from brominated dimethylphenols highlights its application in creating valuable intermediates for further chemical synthesis (Chou & Tsai, 1991).

Analytical Chemistry and Carbonic Anhydrase Inhibition

In analytical chemistry, bromophenols derived from dimethylphenols have been utilized in methods for detecting bromide in various samples. This application is particularly relevant in environments with high chloride concentrations or acidity, where traditional methods face challenges (Mishra et al., 2001). Furthermore, novel bromophenols, including those derived from dimethylphenols, have shown potential as carbonic anhydrase inhibitors, suggesting applications in developing treatments for conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPBCIMWLNDOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644625 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-35-2 |

Source

|

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1293119.png)

![1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1293123.png)

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)